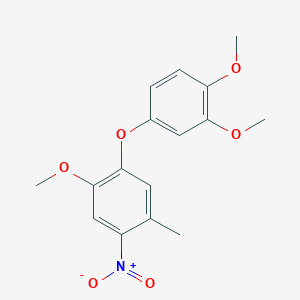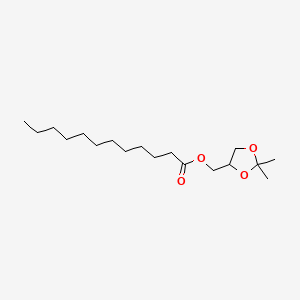
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, also known as lauric acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, is a fatty acid ester. It is a compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of dodecanoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dodecanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Dodecanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Reduction: Dodecanol and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Transesterification: New ester and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid esterification.
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The dioxolane ring provides stability to the ester, making it less susceptible to hydrolysis under mild conditions. This stability is crucial for its applications in drug delivery and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester: Similar structure but with a shorter carbon chain.
Octadecanoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester: Similar structure but with a longer carbon chain.
Methyl dodecanoate: Similar ester but without the dioxolane ring.
Uniqueness
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolane ring, which imparts stability and specific reactivity to the compound. This makes it particularly useful in applications where stability under various conditions is required.
Eigenschaften
CAS-Nummer |
40630-75-9 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl dodecanoate |
InChI |
InChI=1S/C18H34O4/c1-4-5-6-7-8-9-10-11-12-13-17(19)20-14-16-15-21-18(2,3)22-16/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
MCDFASABJWCJAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


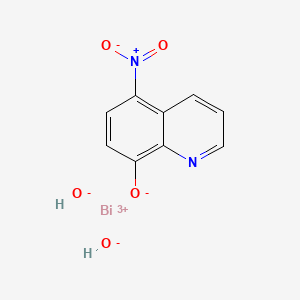


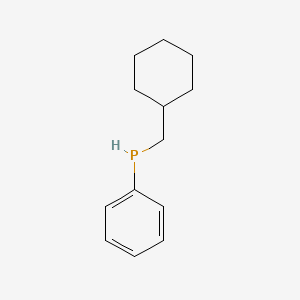
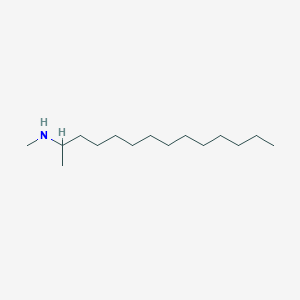

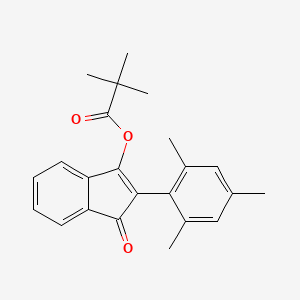

![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
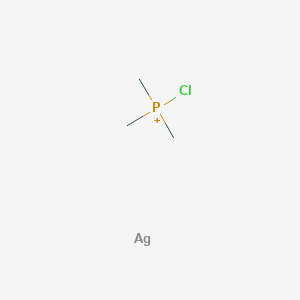

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
